molecular formula C17H16F2O B1327690 3',5'-Difluoro-3-(2,3-dimethylphenyl)propiophenone CAS No. 898793-37-8

3',5'-Difluoro-3-(2,3-dimethylphenyl)propiophenone

Cat. No.: B1327690
CAS No.: 898793-37-8
M. Wt: 274.3 g/mol
InChI Key: HEOYOKOZQQVGNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3’,5’-Difluoro-3-(2,3-dimethylphenyl)propiophenone is an organic compound with the molecular formula C17H16F2O. It is characterized by the presence of two fluorine atoms and two methyl groups attached to a phenyl ring, along with a propiophenone moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’,5’-Difluoro-3-(2,3-dimethylphenyl)propiophenone typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of 3’,5’-Difluoro-3-(2,3-dimethylphenyl)propiophenone may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include:

    Batch Reactors: Utilizing batch reactors for controlled synthesis with precise temperature and pressure conditions.

    Continuous Flow Reactors: Employing continuous flow reactors for efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

3’,5’-Difluoro-3-(2,3-dimethylphenyl)propiophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

Scientific Research Applications

3’,5’-Difluoro-3-(2,3-dimethylphenyl)propiophenone has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical research.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3’,5’-Difluoro-3-(2,3-dimethylphenyl)propiophenone involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Comparison with Similar Compounds

Similar Compounds

  • 3’,5’-Difluoro-3-(2,4-dimethylphenyl)propiophenone
  • 3’,5’-Difluoro-3-(2,5-dimethylphenyl)propiophenone
  • 3’,5’-Difluoro-3-(2,6-dimethylphenyl)propiophenone

Uniqueness

3’,5’-Difluoro-3-(2,3-dimethylphenyl)propiophenone is unique due to the specific positioning of the fluorine and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This distinct structure may result in different pharmacokinetic and pharmacodynamic properties compared to similar compounds .

Properties

IUPAC Name

1-(3,5-difluorophenyl)-3-(2,3-dimethylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F2O/c1-11-4-3-5-13(12(11)2)6-7-17(20)14-8-15(18)10-16(19)9-14/h3-5,8-10H,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEOYOKOZQQVGNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)CCC(=O)C2=CC(=CC(=C2)F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10644656
Record name 1-(3,5-Difluorophenyl)-3-(2,3-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10644656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898793-37-8
Record name 1-Propanone, 1-(3,5-difluorophenyl)-3-(2,3-dimethylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898793-37-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3,5-Difluorophenyl)-3-(2,3-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10644656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.